molecular formula C9H11ClN2 B2709595 2-Chloro-5-(pyrrolidin-2-YL)pyridine CAS No. 1260664-51-4

2-Chloro-5-(pyrrolidin-2-YL)pyridine

Cat. No. B2709595
M. Wt: 182.65
InChI Key: YOYXVEPGHYBZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(pyrrolidin-2-YL)pyridine is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(pyrrolidin-2-YL)pyridine is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Conducting Polymers

2-Chloro-5-(pyrrolidin-2-yl)pyridine is utilized in the synthesis of conducting polymers. For instance, derivatized bis(pyrrol-2-yl) arylenes, which include structures related to pyrrolidin-2-yl pyridine, have been synthesized and electropolymerized to produce materials with low oxidation potentials. These materials demonstrate stability in their conducting form, making them useful for applications in electronic devices (Sotzing et al., 1996).

Biomimetic Electron Transfer

In biomimetic studies, analogues of chlorophyll featuring pyrrolidinyl groups, similar to 2-Chloro-5-(pyrrolidin-2-yl)pyridine, have been developed for use in electron donor-acceptor systems. These compounds mimic the photophysical and redox properties of natural photosynthetic systems, offering insights into solar energy conversion and the design of artificial photosynthesis systems (Lukas et al., 2002).

Metal Complex Chemistry

The compound's role extends to coordination chemistry, where it acts as a ligand to form metal complexes. These complexes are of interest for their potential catalytic, magnetic, and luminescent properties. Studies have explored its coordination behavior and the resulting applications in sensing, catalysis, and material science. For instance, chlorogenation of pyrrole-based ligands and synthesis of their ruthenium carbonyl complexes have been investigated for their structural and electronic characteristics (Wang et al., 2019).

Organocatalytic Processes

Furthermore, 2-Chloro-5-(pyrrolidin-2-yl)pyridine derivatives are used in organocatalytic processes. Their functionalization enables the development of catalytic systems for efficient chemical transformations. For example, silica-supported pyrrolidin-2-yl tetrazole has been developed for continuous-flow aldol reactions, showcasing the compound's utility in sustainable chemistry and process intensification (Bortolini et al., 2012).

properties

IUPAC Name

2-chloro-5-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXVEPGHYBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(pyrrolidin-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.